Rapid Deprotection Avoiding DNA Depurination
In a direct head-to-head comparison under identical solid-phase conditions, the Bpoc group was completely removed with 3% trichloroacetic acid (TCA) in dichloromethane within 2 minutes (2 × 1 min treatment). The structurally analogous Ddz (2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl) group required at least 16 minutes of acid contact to achieve complete α-amino deprotection. This extended acid exposure resulted in measurable depurination of the acid-sensitive DNA chain, a side reaction entirely avoided with the Bpoc protocol [1].
| Evidence Dimension | Complete Nα-deprotection time under identical solid-phase conditions |
|---|---|
| Target Compound Data | 2 min (3% TCA/CH₂Cl₂, 2 × 1 min) |
| Comparator Or Baseline | Ddz-Asn-OH: at least 16 min (3% TCA/CH₂Cl₂) |
| Quantified Difference | Bpoc deprotection is ≥8-fold faster; 14 min shorter acid exposure avoids depurination |
| Conditions | Solid-phase synthesis of 5'-peptide-oligonucleotide conjugates; 3% TCA in dichloromethane; direct comparison in same study |
Why This Matters
For laboratories synthesizing acid-sensitive conjugates (e.g., oligonucleotide-peptide hybrids), Bpoc-Asn-OH is the only asparagine building block that enables complete deprotection without detectable DNA damage, making it the procurement choice when conjugate integrity is non-negotiable.
- [1] Zaramella, S. et al. (2004) A method for solid-phase synthesis of oligonucleotide 5'-peptide-conjugates using acid-labile alpha-amino protections. J. Am. Chem. Soc., 126(43), 14029–14035. PMID: 15506766. View Source
